molecular formula C12H10N2O6 B3011053 4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid CAS No. 2089649-57-8

4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid

Cat. No.: B3011053
CAS No.: 2089649-57-8
M. Wt: 278.22
InChI Key: SEHVTOUODQIHNR-UHFFFAOYSA-N
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Description

4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid} is a chemical compound with the molecular formula C12H10N2O6 It is known for its unique structure, which includes a benzoic acid moiety linked to a pyrrolidine ring through a carbonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid} typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound} may involve large-scale batch reactions using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: The amino group in the benzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoic acid moiety.

Scientific Research Applications

4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid} has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid} involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: This compound has a similar pyrrolidine ring but with methyl groups instead of carbonyl groups.

    4-(2,5-Dioxopyrrolidine-1-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a carbonyloxy group.

Uniqueness

4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid} is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2,5-dioxopyrrolidine-1-carbonyl)oxyamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c15-9-5-6-10(16)14(9)12(19)20-13-8-3-1-7(2-4-8)11(17)18/h1-4,13H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHVTOUODQIHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)ONC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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